molecular formula C17H20N4O2S B2660108 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 327170-26-3

7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2660108
CAS RN: 327170-26-3
M. Wt: 344.43
InChI Key: KRBAWXYMSROMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BVT.743, is a synthetic compound that has been shown to have potential therapeutic applications in various fields of medicine. This compound belongs to the class of purine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of various enzymes and signaling pathways. 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the activity of topoisomerase I, which is involved in DNA replication and transcription. 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has also been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects. In animal models, 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce myocardial ischemia-reperfusion injury and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is its potential therapeutic applications in various fields of medicine. 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have anti-tumor, neuroprotective, and cardioprotective effects, which make it a promising candidate for drug development. However, one of the limitations of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione. One direction is to investigate its potential therapeutic applications in other fields of medicine, such as dermatology and ophthalmology. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione to increase its availability for research purposes.

Synthesis Methods

The synthesis of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione involves a series of chemical reactions, starting with the reaction of 3-methylxanthine with benzyl bromide to form 7-benzyl-3-methylxanthine. This intermediate compound is then reacted with sec-butylthiol in the presence of a base to form 7-benzyl-8-(sec-butylthio)-3-methylxanthine. Finally, oxidation of this compound with potassium permanganate leads to the formation of 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione.

Scientific Research Applications

7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and cardiology. In oncology, 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In neurology, 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiology, 7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.

properties

IUPAC Name

7-benzyl-8-butan-2-ylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBAWXYMSROMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

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